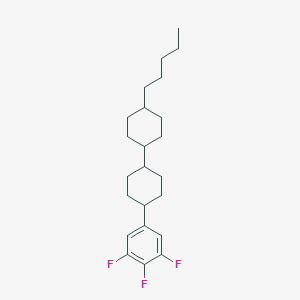

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Übersicht

Beschreibung

(trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a pentyl group and a trifluorophenyl group attached to a bicyclohexane core. It is commonly used as an intermediate in the synthesis of liquid crystal materials and organic light-emitting diodes (OLEDs) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves the following steps:

Formation of the Bicyclohexane Core: The bicyclohexane core is synthesized through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.

Introduction of the Pentyl Group: The pentyl group is introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and a Lewis acid catalyst.

Attachment of the Trifluorophenyl Group: The trifluorophenyl group is attached through a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a strong base.

Industrial Production Methods

In industrial settings, the production of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds present in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Displays (LCDs)

Liquid Crystalline Behavior :

The compound exhibits liquid crystalline properties, which allow it to exist in states that exhibit characteristics of both liquids and solids. This property makes it a promising candidate for use in LCD technology, where precise control over molecular orientation and phase transitions is crucial for display performance.

Phase Transitions and Self-Assembly :

Research indicates that (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) can undergo specific phase transitions that are beneficial for the design of new liquid crystals with tailored properties. Its ability to self-assemble into organized structures can enhance the efficiency and effectiveness of LCDs by improving light modulation capabilities .

Supramolecular Chemistry

Non-Covalent Interactions :

The unique structure of this compound allows it to engage in non-covalent interactions with other molecules. These interactions facilitate the formation of well-defined supramolecular assemblies that can possess novel properties and functionalities.

Applications in Drug Delivery and Sensing :

Studies have explored the self-assembly of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) into structures such as nanotubes and vesicles. Such structures have potential applications in drug delivery systems where controlled release and targeted delivery are essential. Additionally, these supramolecular assemblies can be used in sensing applications due to their ability to interact selectively with various biological molecules .

Drug Delivery Systems

Interaction with Biological Systems :

Preliminary findings suggest that (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) may influence cell membrane dynamics. This property could be leveraged for developing drug delivery systems that enhance the bioavailability of therapeutic agents by facilitating their passage through biological membranes .

Wirkmechanismus

The mechanism of action of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity and leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(trans,trans)-4-Propyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane): Similar structure but with a propyl group instead of a pentyl group.

(trans,trans)-4-Ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane): Similar structure but with an ethyl group instead of a pentyl group.

Uniqueness

The uniqueness of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) lies in its longer alkyl chain (pentyl group), which can influence its physical properties such as melting point and solubility. This makes it particularly suitable for specific applications in liquid crystal materials and OLEDs where these properties are crucial .

Biologische Aktivität

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is a synthetic compound notable for its unique structural configuration and potential applications in various fields, including liquid crystal technology and supramolecular chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C23H33F3

- Molecular Weight : 366.5 g/mol

- Melting Point : 85.0 to 89.0 °C

- Boiling Point : 410.2 ± 45.0 °C (predicted)

- Solubility : Soluble in organic solvents such as toluene

1. Liquid Crystalline Behavior

This compound exhibits liquid crystalline properties which may influence its biological interactions. Liquid crystals can alter membrane dynamics and potentially affect cellular processes.

2. Supramolecular Assemblies

Research indicates that this compound can form supramolecular structures through non-covalent interactions. These assemblies may have implications for drug delivery systems and molecular sensing.

3. Cell Membrane Dynamics

Initial investigations suggest that (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) may interact with cell membranes, potentially influencing permeability and fluidity. This could lead to applications in drug delivery or as a model for studying membrane interactions.

Case Studies and Research Findings

Due to the nascent stage of research surrounding this compound, there are few published case studies directly detailing its biological effects. However, related compounds have provided insights into potential mechanisms:

- Electrophilic Substitution Reactions : The trifluoromethyl groups in the structure suggest that the compound may undergo electrophilic substitution reactions typical of aromatic compounds. This could influence its reactivity in biological systems.

- Potential Anticancer Activity : Similar compounds have shown promise in inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . While direct evidence for (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is lacking, these pathways warrant further investigation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane):

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 4'-Pentyl-1,1'-bi(cyclohexane) | C23H34F2 | Lacks trifluoromethyl groups; different electronic properties |

| 4-Pentyl-4'-(trifluoromethyl)biphenyl | C23H24F3 | Similar trifluoromethyl substitution but without cyclohexane rings |

| 4-Pentylbicyclo[2.2.2]octane | C16H26 | Different bicyclic structure; less complex than bi(cyclohexane) |

The unique combination of cyclohexane rings and trifluorophenyl substituents in (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) imparts distinctive physical and chemical properties not found in these similar compounds.

Eigenschaften

IUPAC Name |

1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h14-19H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHFUCYJBLLNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145553 | |

| Record name | 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137644-54-3 | |

| Record name | 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2,3-trifluoro-5-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.